Bienvenue dans la boutique en ligne BenchChem!

Senexin B

CDK8 CDK19 Mediator Kinase

Senexin B (SNX2-1-165) is a quinazoline-based, orally bioavailable CDK8/19 inhibitor with an IC50 of 11 nM against CDK8. It demonstrates exceptional kinome-wide selectivity, inhibiting CDK19 and CDK8 by 98.6% and 97.8% at 2 µM, with only two minor off-targets in a >450-kinase panel. This precision makes it the definitive tool for studies on estrogen receptor-positive and HER2+ breast cancers, where off-target effects can invalidate results. Its proven synergy with fulvestrant, lapatinib, and trastuzumab in preclinical models makes it a strategic asset for drug combination research. Choose Senexin B for unparalleled target specificity and translational relevance.

Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
CAS No. 1449228-40-3
Cat. No. B610786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenexin B
CAS1449228-40-3
SynonymsSenexin B
Molecular FormulaC27H26N6O
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
InChIInChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)
InChIKeyVNADJTWHOAMTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Senexin B (CAS 1449228-40-3): Potent and Selective CDK8/19 Inhibitor for Oncological and Transcriptional Research


Senexin B (SNX2-1-165, BCD-115) is a quinazoline-based small molecule that functions as a potent, selective, and orally bioavailable inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 . As an optimized derivative of the first-generation inhibitor Senexin A, Senexin B exhibits significantly enhanced potency, inhibiting CDK8 with an IC50 of 11 nM in biochemical assays and cellular IC50s of 110-232 nM [1]. This compound is a cornerstone tool for investigating the role of Mediator kinase in transcriptional regulation, signal transduction, and cancer biology.

Why Generic Substitution of Senexin B is Not Advisable: A Quantitative Analysis of Selectivity and Off-Target Activity


While multiple CDK8/19 inhibitors exist, they are not interchangeable due to critical differences in selectivity and off-target profiles. Senexin B exhibits a unique and highly specific selectivity fingerprint. In a panel of over 450 kinases, it selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, at a 2 µM concentration, with only minor off-target inhibition of MAP4K2 (69%) and YSK4 (59%) [1]. This contrasts sharply with other inhibitors like MSC2530818, which has a different off-target profile (e.g., activity on dopamine transporter) [2]. Substituting Senexin B with a less selective analog could introduce confounding biological effects, invalidating experimental results in transcription and oncology studies where precise CDK8/19 inhibition is paramount.

Quantitative Differentiation of Senexin B: Evidence-Based Selection Guide


Enhanced Potency Compared to First-Generation Inhibitor Senexin A

Senexin B demonstrates significantly improved potency over its predecessor, Senexin A, across multiple assay platforms. In a biochemical Lanthascreen assay, Senexin B exhibits a 3.2-fold improvement in CDK8 inhibition (IC50 of 11 nM) compared to Senexin A (IC50 of 35 nM) [1]. This enhanced potency translates to greater efficacy in cellular models of transcriptional activity and cancer cell growth.

CDK8 CDK19 Mediator Kinase Inhibitor Potency Kinase Assay

Selectivity Profile in a Broad Kinase Panel: A 450-Kinase Screen

In a comprehensive screen of over 450 kinases at a concentration of 2 µM, Senexin B demonstrates exceptional selectivity for its primary targets, CDK8 and CDK19. It inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively. The only off-target kinases inhibited by more than 50% were MAP4K2 (69%) and YSK4 (59%) [1]. This level of kinome-wide selectivity is a key differentiator from many other CDK8/19 inhibitors, which may have broader off-target activities.

Kinome Selectivity Off-Target Activity CDK8 CDK19 Kinase Profiling

Cellular Potency and Functional Impact in ER+ Breast Cancer Models

Senexin B demonstrates potent anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines. In MCF-7, BT474, and T47D-ER/Luc cells, Senexin B (1.25-5 µM) inhibits cell growth in a concentration-dependent manner in estrogen-containing media [1]. Importantly, in vivo administration of Senexin B (100 mg/kg, twice daily) significantly reduces tumor growth in an MCF-7 mouse xenograft model and augments the anti-tumor effects of the ER antagonist fulvestrant [2]. This combination effect is a key therapeutic rationale.

Breast Cancer Estrogen Receptor Fulvestrant Cell Viability Xenograft Model

Synergistic Activity with HER2-Targeted Therapies in HER2+ Breast Cancer

Senexin B exhibits strong synergistic interactions with established HER2-targeted therapies. In a panel of HER2+ breast cancer cell lines, the combination of Senexin B with either lapatinib (a tyrosine kinase inhibitor) or trastuzumab (a monoclonal antibody) results in a synergistic reduction in cell viability [1]. This synergistic effect is a key differentiator, as it demonstrates Senexin B's potential to enhance the efficacy of current standard-of-care treatments and overcome or prevent therapeutic resistance.

HER2+ Breast Cancer Drug Synergy Lapatinib Trastuzumab Combination Therapy

Validated Application Scenarios for Senexin B Based on Quantitative Evidence


Preclinical Investigation of ER+ Breast Cancer and Endocrine Resistance

Senexin B is ideally suited for in vitro and in vivo studies of estrogen receptor-positive (ER+) breast cancer, particularly those focused on resistance to endocrine therapy. Its proven ability to inhibit the growth of ER+ cell lines (MCF-7, BT474, T47D-ER/Luc) and to augment the efficacy of fulvestrant in xenograft models [1] provides a strong, evidence-based foundation for its use. Researchers can employ Senexin B to dissect the role of CDK8/19 in estrogen-dependent transcription and to evaluate its potential as a combination partner to overcome or prevent acquired resistance to aromatase inhibitors or selective estrogen receptor degraders (SERDs).

Combination Therapy Studies in HER2-Positive Breast Cancer Models

Given its validated synergistic interactions with lapatinib and trastuzumab [1], Senexin B is a premier tool for investigating novel combination strategies in HER2+ breast cancer. It is particularly valuable for studies aiming to enhance the efficacy of HER2-targeted agents or to bypass intrinsic and acquired resistance mechanisms. Experimental designs should incorporate Senexin B in combination with anti-HER2 therapies to assess impact on downstream signaling, cell cycle arrest, and apoptosis, leveraging the compound's unique ability to target the Mediator kinase axis.

Investigating CDK8/19 Function in Transcriptional Regulation and Signal Transduction

The exceptional kinome-wide selectivity of Senexin B, with only two minor off-targets identified in a >450-kinase panel [1], makes it an indispensable chemical probe for fundamental studies of CDK8/19 biology. Its use is critical for accurately delineating the specific role of Mediator kinase in transcriptional regulation, cellular differentiation, and various signaling pathways (e.g., NF-κB, Wnt/β-catenin) without the confounding influence of off-target kinase inhibition. This application is central to the compound's value as a research tool.

Exploration of Chemopreventive and Anti-Metastatic Mechanisms

Senexin B's documented chemopreventive, anti-invasive, and anti-metastatic effects in preclinical models [1] make it a valuable asset for research into these areas. It is particularly useful for studies investigating the role of the CDK8/19 module in tumor microenvironment modulation, epithelial-mesenchymal transition (EMT), and the 'seed and soil' hypothesis of metastasis. Researchers can use Senexin B to probe how CDK8/19 inhibition alters the tumor cell secretome and impacts the behavior of both tumor cells and the surrounding stroma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senexin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.